molecular formula C15H10Cl2O4 B6410727 6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261940-04-8

6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6410727
CAS No.: 1261940-04-8
M. Wt: 325.1 g/mol
InChI Key: SOZYQOYASYAMCM-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Hydrolysis: Conversion of the nitro group to a carboxylic acid group.

    Esterification: Formation of the methoxycarbonyl group.

    Halogenation: Introduction of chlorine atoms to the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 5-Chloro-2-methoxybenzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid is unique due to the specific arrangement of chlorine atoms and the methoxycarbonyl group on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-6-(2-chloro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)8-5-6-11(16)10(7-8)9-3-2-4-12(17)13(9)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZYQOYASYAMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691989
Record name 2',3-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-04-8
Record name 2',3-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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